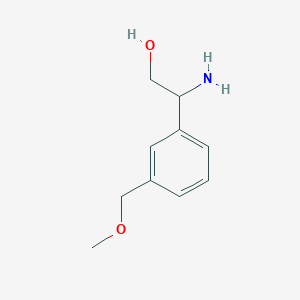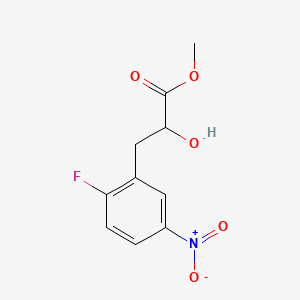
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with a hydroxypropanoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Methyl 3-(2-fluoro-5-nitrophenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate.
Substitution: Methyl 3-(2-methoxy-5-nitrophenyl)-2-hydroxypropanoate.
Applications De Recherche Scientifique
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its interaction with biological membranes and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-fluoro-4-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-chloro-5-nitrophenyl)-2-hydroxypropanoate
- Methyl 3-(2-fluoro-5-aminophenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxypropanoate ester group also adds to its distinctiveness, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H10FNO5 |
|---|---|
Poids moléculaire |
243.19 g/mol |
Nom IUPAC |
methyl 3-(2-fluoro-5-nitrophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10FNO5/c1-17-10(14)9(13)5-6-4-7(12(15)16)2-3-8(6)11/h2-4,9,13H,5H2,1H3 |
Clé InChI |
PVHCGFPGCDENPQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



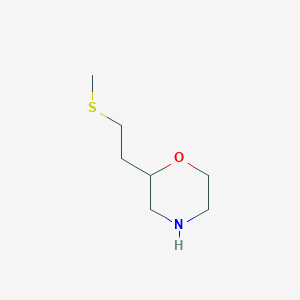
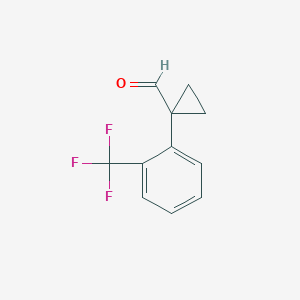
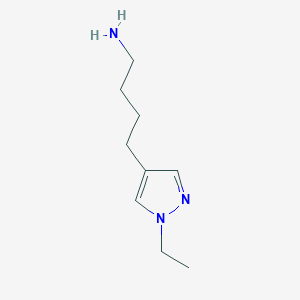
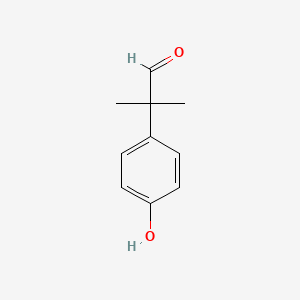

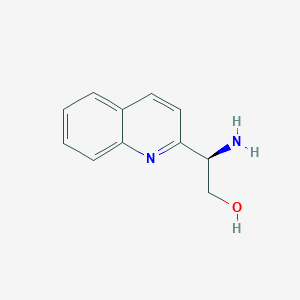
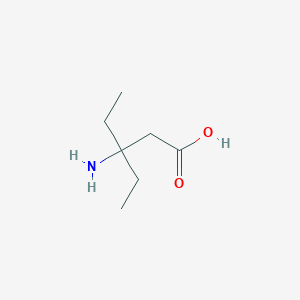
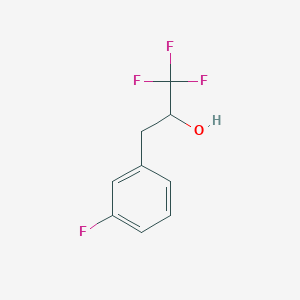
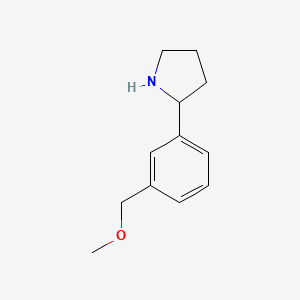
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
